![molecular formula C42H62N6O2 B10822812 [3-[4-(2-Pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B10822812.png)

[3-[4-(2-Pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

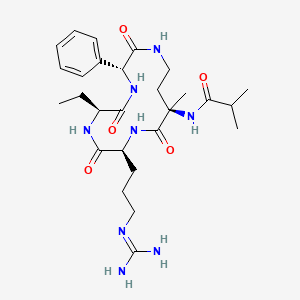

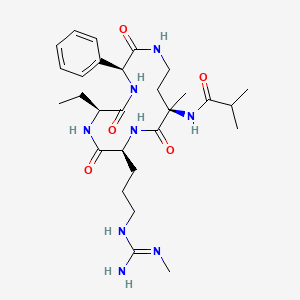

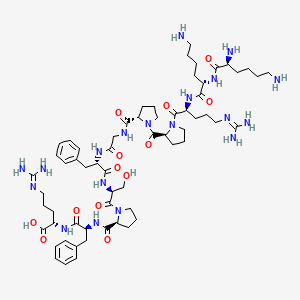

EML632 is a small-molecule inhibitor developed to target the Tudor-domain-containing protein Spindlin1 (SPIN1). This compound is part of a series of inhibitors designed to block the interaction between SPIN1 and its methylated histone targets, thereby inhibiting its transcriptional coactivator activity .

Preparation Methods

Chemical Reactions Analysis

EML632 primarily undergoes substitution reactions due to the presence of reactive functional groups on its phenyl ring. Common reagents used in these reactions include various halogenating agents and nucleophiles that facilitate the substitution process . The major products formed from these reactions are typically derivatives of EML632 with modified functional groups, which can be further analyzed for their biological activity .

Scientific Research Applications

EML632 has significant applications in scientific research, particularly in the fields of epigenetics and cancer biology. By inhibiting SPIN1, EML632 can modulate gene expression patterns and potentially reverse aberrant transcriptional programs associated with cancer and other diseases . Additionally, EML632 serves as a valuable tool in studying the role of SPIN1 in various biological processes, including cell differentiation, proliferation, and apoptosis .

Mechanism of Action

The mechanism of action of EML632 involves its binding to the Tudor domain of SPIN1, thereby blocking the interaction between SPIN1 and methylated histone marks such as H3K4me3 . This inhibition prevents SPIN1 from acting as a transcriptional coactivator, leading to changes in gene expression and subsequent biological effects . The molecular targets and pathways involved include the histone modification pathways and the downstream transcriptional networks regulated by SPIN1 .

Comparison with Similar Compounds

EML632 is part of a series of compounds, including EML631 and EML633, that were developed to inhibit SPIN1 . While all three compounds share a similar core structure, EML632 exhibits unique binding properties and selectivity for SPIN1 . Compared to EML631 and EML633, EML632 has a distinct interaction profile with SPIN1, making it a valuable tool for studying the specific functions of SPIN1 in various biological contexts .

Properties

Molecular Formula |

C42H62N6O2 |

|---|---|

Molecular Weight |

683.0 g/mol |

IUPAC Name |

[3-[4-(2-pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone |

InChI |

InChI=1S/C42H62N6O2/c49-41(47-29-16-35(17-30-47)14-27-45-22-3-4-23-45)37-9-12-39(42(50)48-31-18-36(19-32-48)15-28-46-24-5-6-25-46)40(33-37)43-38-10-7-34(8-11-38)13-26-44-20-1-2-21-44/h7-12,33,35-36,43H,1-6,13-32H2 |

InChI Key |

UJLVEHPJYLSVOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)CCN5CCCC5)NC6=CC=C(C=C6)CCN7CCCC7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3~{R},4~{R})-~{N}-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxidanylidene-1~{H}-1,7-naphthyridin-8-yl]amino]-1-methyl-piperidine-3-carboxamide](/img/structure/B10822734.png)

![2-(7-bromo-12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B10822761.png)

![(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-pent-2-enylcyclopentyl]acetyl]amino]pentanoic acid](/img/structure/B10822787.png)

![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxidanylidene-5-thia-1,10,11-triazatricyclo[6.4.0.0^2,6]dodeca-2(6),3,7,11-tetraen-10-yl)ethanamide](/img/structure/B10822788.png)

![[3-[3-(2-Pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B10822793.png)

![4-[[12-(3-Methylpiperidin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B10822803.png)